molecular formula C11H18BNO2 B3264833 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid CAS No. 397843-60-6

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid

Cat. No.: B3264833
CAS No.: 397843-60-6
M. Wt: 207.08 g/mol
InChI Key: LYEKSAWFWPDYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl group containing a 2-methylpropyl moiety. The molecular formula of this compound is C11H18BNO2, and it has a molecular weight of 207.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid typically involves the following steps:

    Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 4-formylphenylboronic acid with 2-methylpropylamine to form the corresponding Schiff base. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Reduction of the Schiff Base: The Schiff base is then reduced to the corresponding aminomethyl derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride. This step is typically performed at low temperatures to prevent side reactions.

    Hydrolysis: The final step involves the hydrolysis of the aminomethyl derivative to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The aminomethyl group enhances the compound’s solubility and reactivity, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the aminomethyl and 2-methylpropyl groups, making it less versatile in certain applications.

    4-Aminomethylphenylboronic Acid: Similar structure but lacks the 2-methylpropyl group, affecting its reactivity and solubility.

    4-[[(2-Methylpropyl)amino]methyl]phenylboronic Ester: An ester derivative with different chemical properties and applications.

Uniqueness

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is unique due to the presence of both the boronic acid and aminomethyl groups, which confer distinct chemical properties and reactivity. The 2-methylpropyl group further enhances its solubility and versatility in various applications .

Properties

IUPAC Name

[4-[(2-methylpropylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2/c1-9(2)7-13-8-10-3-5-11(6-4-10)12(14)15/h3-6,9,13-15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEKSAWFWPDYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNCC(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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